Cyclopenta[c]thiopyran
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Overview
Description
Cyclopenta[c]thiopyran is a heterocyclic compound that features a fused ring system containing both sulfur and carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopenta[c]thiopyran can be synthesized through several methods. One common approach involves the reaction of 3-amino-1-thioxo-1,5,6,7-tetrahydrothis compound-4-carbonitrile with morpholine through a Dimroth rearrangement . Another method includes the PtCl2-catalyzed ring-expanding cycloaromatizations .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of catalysts like PtCl2 and the optimization of reaction conditions are crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Cyclopenta[c]thiopyran undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenated compounds and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can
Properties
CAS No. |
270-63-3 |
---|---|
Molecular Formula |
C8H6S |
Molecular Weight |
134.20 g/mol |
IUPAC Name |
cyclopenta[c]thiopyran |
InChI |
InChI=1S/C8H6S/c1-2-7-4-5-9-6-8(7)3-1/h1-6H |
InChI Key |
WITCGPMUKHXQGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CSC=CC2=C1 |
Origin of Product |
United States |
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